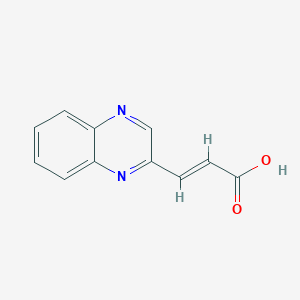

3-Quinoxalin-2-yl-acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-quinoxalin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNZVVWLYVQBPQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833683 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1593-24-4 | |

| Record name | 2-Quinoxalineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 3 Quinoxalin 2 Yl Acrylic Acid and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 3-quinoxalin-2-yl-acrylic acid and its derivatives have relied on well-established organic reactions. These routes often involve the condensation of a quinoxaline-based aldehyde with an active methylene (B1212753) compound or the palladium-catalyzed coupling of a halo-quinoxaline with an acrylic acid synthon.

Condensation Reactions with Malonic Acid Derivatives

A primary and classical approach to the synthesis of this compound involves the condensation of quinoxaline-2-carboxaldehyde with malonic acid or its derivatives. This transformation is a variant of the Knoevenagel condensation, a powerful method for carbon-carbon bond formation. The Doebner modification of the Knoevenagel condensation is particularly relevant, as it specifically utilizes malonic acid in the presence of a basic catalyst, often pyridine (B92270), and is followed by decarboxylation to yield the α,β-unsaturated acid.

The general reaction scheme involves the deprotonation of malonic acid by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of quinoxaline-2-carboxaldehyde. Subsequent dehydration and decarboxylation of the intermediate adduct afford the desired this compound. The choice of base and solvent can significantly influence the reaction rate and yield. While pyridine is a traditional choice, other organic bases can also be employed.

Another related classical method is the Perkin reaction, which utilizes an acid anhydride (B1165640) and its corresponding carboxylate salt as the base. In a hypothetical application to synthesize the target molecule, quinoxaline-2-carboxaldehyde would be treated with acetic anhydride and sodium acetate. The reaction proceeds through the formation of an enolate from the anhydride, which then condenses with the aldehyde. Hydrolysis of the resulting mixed anhydride would yield this compound.

Table 1: Examples of Knoevenagel Condensation for the Synthesis of Cinnamic Acid Derivatives

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

| Benzaldehyde | Malonic acid | Piperidine/Pyridine | Cinnamic acid | |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol (B145695) | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |

| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid | |

| Syringaldehyde | Malonic acid | Piperidine/Water | Sinapinic acid |

Heck Reaction Approaches for Acrylic Acid Moiety Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful and versatile method for introducing the acrylic acid moiety onto the quinoxaline (B1680401) ring. This reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups. In this context, a 2-haloquinoxaline (e.g., 2-bromoquinoxaline (B1269807) or 2-chloroquinoxaline) is coupled with acrylic acid or its esters, such as ethyl acrylate (B77674), in the presence of a palladium catalyst and a base.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the palladium(0) catalyst to the 2-haloquinoxaline, forming a quinoxalinyl-palladium(II) complex. Subsequent coordination of the acrylate, migratory insertion, and β-hydride elimination yield the 3-quinoxalin-2-yl-acrylate product and a hydrido-palladium(II) species. The final step is the reductive elimination of HX from the palladium complex by the base, regenerating the active palladium(0) catalyst. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction conditions.

Table 2: Representative Heck Reaction Conditions for Aryl Acrylate Synthesis

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Reference |

| Iodobenzene | Styrene | PdCl₂ | Potassium acetate | Methanol | Stilbene | |

| Aryl halides | Ethyl acrylate | Pd(OAc)₂/SPO ligand | K₂CO₃ | Toluene | Ethyl cinnamate (B1238496) derivatives | |

| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | K₂CO₃ | THF | n-Butyl 4-methoxycinnamate | |

| Aryl halides | Ethyl acrylate | Bis-NHC palladium complex | Na₂CO₃ | DMF | Ethyl cinnamate derivatives |

Michael Addition Reactions Utilizing Activated Acrylic Acid Compounds

Michael addition, or conjugate addition, offers a strategic approach for the synthesis of derivatives of this compound. This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. In this context, this compound or its esters can serve as the Michael acceptor. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce diverse functionalities at the β-position of the acrylic acid side chain.

For instance, the reaction of ethyl 3-quinoxalin-2-yl-acrylate with a primary or secondary amine would yield the corresponding β-amino ester derivative. Similarly, the addition of a thiol would lead to a β-thioether derivative. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile and increase its reactivity. The choice of solvent and reaction temperature can influence the rate and outcome of the addition.

Table 3: Examples of Michael Addition to Activated Alkenes

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| β-Substituted acrylic acid derivatives | Nucleophilic glycine (B1666218) equivalents | DBU/DMF | β-Substituted pyroglutamic acids | |

| Activated alkynes | Thiols, Amines, Alcohols | Various | Functionalized alkenes | |

| Acrylamide, Acrylonitrile | Alcohols | Triarylphosphines | Oxa-Michael adducts | |

| Acrylic acid derivatives | Secondary aliphatic amines | Graphene oxide | β-Amino acid derivatives |

Alkylation Strategies of Quinoxaline Ring Systems

Alkylation reactions provide another avenue for the synthesis of this compound derivatives, albeit often through a more indirect route. One potential strategy involves the alkylation of a pre-functionalized quinoxaline. For example, the reaction of 3-phenylquinoxaline-2(1H)-thione with activated acrylic acid compounds has been shown to result in S-alkylation, yielding S-substituted derivatives.

Another approach could involve the direct alkylation of a suitable quinoxaline precursor. For instance, the alkylation of quinoxalin-2(1H)-ones has been reported, which could potentially be adapted to introduce a precursor to the acrylic acid side chain. A more direct method could involve the reaction of 2-methylquinoxaline (B147225) with a reactant that can introduce the -CH=CH-COOH group, though this is a less common strategy. The reactivity of the methyl group in 2-methylquinoxaline can be exploited for condensation reactions with suitable carbonyl compounds.

Advanced and Green Chemistry Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced approaches, often focusing on green chemistry principles, aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of quinoxaline derivatives. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities.

The synthesis of the quinoxaline core itself is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This condensation can be efficiently promoted by microwave heating, often under solvent-free conditions or in environmentally benign solvents like water or ethanol. For the synthesis of this compound, a microwave-assisted Knoevenagel condensation between quinoxaline-2-carboxaldehyde and malonic acid could be envisioned. Similarly, a microwave-assisted Heck reaction between a 2-haloquinoxaline and an acrylate could also offer a rapid and efficient route to the target compound. The use of microwave technology in these synthetic steps aligns with the principles of green chemistry by improving energy efficiency and potentially reducing the need for harsh reaction conditions.

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave Method | Reference |

| Condensation of o-phenylenediamine and benzil | Reflux in ethanol, hours | Solvent-free, 3-5 minutes | Shorter reaction time, higher yield, solvent-free | |

| Synthesis of N-substituted quinoxalines | Extended reflux | 5 minutes at 160 °C | Rapid synthesis, high yields, solvent-free potential | |

| Condensation of diamines and dicarbonyls | Conventional heating, longer times | 3.5 minutes | Excellent yields (80-90%), shorter time, cleaner reaction | |

| Condensation with MgBr₂·OEt₂ catalyst | Room temperature, lower yields | 1-2.5 minutes | Good yields, rapid reaction |

Catalytic Systems in Quinoxaline-Acrylic Acid Synthesis

The synthesis of this compound and its derivatives is significantly enhanced by the use of various catalytic systems. These catalysts not only improve reaction efficiency and yield but also align with the principles of green chemistry by enabling milder reaction conditions and, in some cases, catalyst recyclability.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are instrumental in the synthesis of quinoxaline derivatives, offering versatile methods for carbon-carbon bond formation. While direct palladium-catalyzed synthesis of this compound is not extensively detailed, the principles of palladium-catalyzed cross-coupling reactions are readily applicable. For instance, a novel palladium-catalyzed synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones has been developed, showcasing the utility of palladium in forming the quinoxaline core. nih.gov This methodology involves the reaction of enamines derived from 2-nitroanilines with carbon monoxide in the presence of a palladium(0) catalyst. nih.gov

Furthermore, palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a straightforward route to novel quinoxaline derivatives. rsc.org This method is noted for its operational simplicity and broad substrate scope without the need for pre-functionalization of the starting materials. rsc.org Intramolecular C-H arylation of pyridine derivatives using a palladium catalyst also demonstrates the power of this approach in creating fused heteroaromatic compounds, a strategy that can be adapted for the synthesis of complex quinoxaline structures. beilstein-journals.org The efficiency of these reactions can often be improved by the addition of appropriate ligands, such as phosphines. beilstein-journals.org These established palladium-catalyzed methodologies form a strong basis for the development of specific routes to this compound and its analogs.

Recyclable and Heterogeneous Catalysts (e.g., TiO2-Pr-SO3H, g-C3N4)

In line with green chemistry principles, significant research has focused on developing recyclable and heterogeneous catalysts for quinoxaline synthesis. nih.gov These catalysts offer advantages such as ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact. mdpi.com

TiO2-Pr-SO3H: Nanocrystalline titania-based sulfonic acid (TiO2-Pr-SO3H) has been effectively employed as a solid acid catalyst for the preparation of quinoxaline derivatives. oiccpress.comresearchgate.netoiccpress.com This catalyst facilitates the reaction under mild conditions, including low reaction temperatures and short reaction times, leading to quantitative yields. oiccpress.comresearchgate.net Its suitability for heat- or acid-sensitive substrates makes it a valuable tool in drug synthesis. oiccpress.comresearchgate.net The heterogeneous nature of TiO2-Pr-SO3H allows for easy recovery and reuse, contributing to a more sustainable synthetic process. nih.govresearchgate.net

g-C3N4: Polymeric mesoporous graphitic carbon nitride (g-C3N4) has emerged as a promising metal-free, heterogeneous photocatalyst in organic synthesis. mdpi.comresearchgate.netresearchgate.net Its unique electronic properties, thermal stability, and large surface area make it an effective catalyst for various transformations. mdpi.comresearchgate.net In the context of quinoxaline synthesis, g-C3N4, often in the form of a nanocomposite with metals like nickel (g-C3N4/Ni), has been used to catalyze the condensation of 1,2-diaryldiketones and o-phenylenediamine derivatives under solvent-free conditions. mdpi.comresearchgate.netresearchgate.net This method is characterized by high yields, short reaction times, and environmentally benign reaction conditions. mdpi.com The g-C3N4 catalyst can be recovered and reused multiple times without a significant loss of catalytic activity. mdpi.comorganic-chemistry.org

The following table summarizes the key features of these recyclable and heterogeneous catalysts in the synthesis of quinoxaline derivatives.

| Catalyst | Catalyst Type | Key Advantages | Reaction Conditions |

| TiO2-Pr-SO3H | Heterogeneous Solid Acid | Recyclable, mild conditions, high yields, short reaction times. oiccpress.comresearchgate.net | Room temperature. nih.govresearchgate.net |

| g-C3N4 | Heterogeneous Photocatalyst | Metal-free, recyclable, high stability, environmentally benign. mdpi.commdpi.comorganic-chemistry.org | Visible light, solvent-free. mdpi.comresearchgate.netorganic-chemistry.org |

Copper-Catalyzed Decarboxylative Cascade Cyclizations

Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of heterocyclic compounds. A notable example is the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to produce 2-substituted quinolines. organic-chemistry.orgcolab.ws This one-pot reaction involves the formation of both C-N and C-C bonds and demonstrates excellent functional group tolerance and high yields. organic-chemistry.orgcolab.ws

While this specific method yields quinolines, the underlying principle of a decarboxylative cascade can be conceptually applied to the synthesis of quinoxaline derivatives. Such a strategy would likely involve the reaction of an o-phenylenediamine derivative, a dicarbonyl compound, and a molecule that can undergo decarboxylation to form a reactive intermediate. Copper catalysts are also used in the synthesis of quinoxalines from α-hydroxyketones and o-phenylenediamines, demonstrating their versatility in this area. researchgate.net Furthermore, copper-catalyzed tandem cyclization reactions have been developed for the construction of related fused nitrogen heterocycles like tetrahydropyrrolo[1,2-a]quinolines. nih.gov

Reactions in Aqueous Media

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, offering benefits such as low cost, non-flammability, and reduced environmental impact. nih.gov Several catalytic systems for quinoxaline synthesis have been successfully adapted to aqueous media. For instance, the synthesis of quinoxaline derivatives can be achieved using recyclable task-specific ionic liquids as catalysts in water. sapub.org This approach provides satisfactory results under mild conditions. sapub.org The development of water-tolerant catalytic systems is crucial for creating more sustainable synthetic routes to this compound and its derivatives.

Derivatization and Functionalization Strategies

The biological activity and material properties of quinoxaline derivatives can be finely tuned by modifying their chemical structure. Derivatization and functionalization strategies are therefore of great importance.

Modification of the Quinoxaline Core for Structural Diversity

The direct C-H functionalization of the quinoxalin-2(1H)-one core at the C3 position is a cost-effective and atom-economical method for synthesizing a wide array of derivatives. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various functional groups. nih.govfrontiersin.org

Recent advancements have focused on multi-component tandem reactions that enable the simultaneous construction of C-C and other bonds (C-RF, C-O, C-N, etc.) in a single step. nih.gov For example, visible-light-induced three-component reactions of quinoxalin-2(1H)-ones, alkenes, and a trifluoromethyl source can lead to 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov Hypervalent iodine(III) reagents have also been employed as oxidants or reaction partners for the arylation, trifluoromethylation, alkylation, and alkoxylation of quinoxalin-2(1H)-ones at the C3 position. frontiersin.org

Furthermore, the quinoxaline core can be functionalized through reactions at other positions. For instance, new sets of quinoxaline moieties have been synthesized by coupling them with amino acids or N-alkylamines. nih.gov The synthesis of (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid derivatives and their subsequent conversion to amides and hydrazides demonstrates another route to functionalized quinoxalines. nih.govacs.org These strategies provide a powerful toolkit for creating libraries of this compound derivatives with diverse structures and properties.

The following table provides examples of functionalization strategies for the quinoxaline core.

| Functionalization Strategy | Position | Reagents/Conditions | Resulting Derivative |

| Direct C-H Trifluoroalkylation | C3 | Alkenes, CF3SO2Na, visible light. nih.gov | 3-Trifluoroalkylated quinoxalin-2(1H)-ones. |

| Direct C-H Alkylation | C3 | Unactivated alkenes, TMSN3, hypervalent iodine(III) reagent. frontiersin.org | 3-(β-azido alkyl)quinoxalin-2(1H)-ones. |

| Coupling with Amino Acids | Varies | Phenylquinoxalines-2(1H)-thione, acrylic acid derivatives, triethylamine. nih.gov | Quinoxaline-amino acid conjugates. |

| S-Alkylation | 2-position | 3-Phenylquinoxaline-2(1H)-thione, chloroacetonitrile, triethylamine. acs.org | (3-Phenyl-quinoxalin-2-ylsulfanyl)acetonitrile. |

Functionalization at the Acrylic Acid Moiety via Esterification and Amidation

The acrylic acid side chain of this compound offers a prime site for functionalization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's pharmacokinetic properties, such as solubility and bioavailability.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is driven to completion by removing the water formed, often by azeotropic distillation. The general process allows for the synthesis of a wide array of alkyl or aryl esters by varying the alcohol reactant. medcraveonline.com For acrylic acid derivatives, this reaction can be catalyzed by various acids, and the rate is influenced by factors like temperature and catalyst concentration. google.comump.edu.my

Amidation: The synthesis of amides from this compound is a key strategy for creating derivatives with diverse biological activities. A common and effective method involves a two-step, one-pot procedure where the carboxylic acid is first converted to a more reactive acyl chloride. mdpi.com This is typically accomplished using an activating agent like oxalyl chloride or thionyl chloride in an anhydrous solvent such as dichloromethane (B109758) (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com The resulting acyl chloride is then reacted in situ with a primary or secondary amine to yield the corresponding N-substituted quinoxaline-2-carboxamide. mdpi.com This approach is versatile and allows for the introduction of a wide range of substituents by selecting the appropriate amine.

A series of N-substituted quinoxaline-2-carboxamides have been prepared using this method, reacting the activated quinoxaline-2-carboxylic acid with various amines. mdpi.com

Table 1: Synthesis of N-Substituted Quinoxaline-2-Carboxamide Derivatives Data sourced from mdpi.com

| Amine Reactant | Activating Agent | Solvent | Resulting Product |

|---|

This robust methodology highlights the accessibility of diverse amide derivatives, which are crucial for structure-activity relationship (SAR) studies.

Chemoselective Functionalization Approaches

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the context of quinoxaline derivatives, significant efforts have been directed towards the direct functionalization of C–H bonds on the heterocyclic core, which avoids the need for pre-functionalized substrates. rsc.org

One of the most studied areas is the direct C3-functionalization of quinoxalin-2(1H)-ones. rsc.orgresearchgate.net These reactions are highly chemoselective, targeting the C–H bond at the C3 position, which is activated by the adjacent nitrogen atom and the carbonyl group. Various transformations, including arylation, alkylation, and acylation, have been achieved using this approach. rsc.org For example, visible-light-induced C3-arylation of quinoxalin-2(1H)-one has been developed using eosin (B541160) Y and potassium iodide as photocatalysts, reacting with phenylhydrazine (B124118) hydrochloride compounds under air. This method demonstrates high C–H selectivity via a Minisci-type radical substitution reaction. rsc.org

Another chemoselective strategy involves the sequential substitution of 2,3-dichloroquinoxaline (B139996). This precursor can react with N-nucleophiles (amines) or O-nucleophiles (alcohols, phenols) to selectively substitute one chlorine atom, typically at the C2 position, yielding 2-alkanamino-3-chloroquinoxalines or 2-alkyloxy-3-chloroquinoxalines. nih.gov The remaining chlorine atom at the C3 position can then be targeted in a subsequent reaction, such as thiation, allowing for the controlled synthesis of disubstituted quinoxaline derivatives. nih.gov This stepwise functionalization provides a powerful tool for building molecular complexity in a controlled manner.

Thiation Methods for Quinoxaline Precursors

The introduction of sulfur into the quinoxaline scaffold is a critical step in the synthesis of various biologically active compounds, particularly thieno[2,3-b]quinoxalines. tandfonline.combohrium.com Thiation methods typically involve converting a carbonyl or chloro group on the quinoxaline ring into a thione or thiol, which can then be used in subsequent cyclization reactions.

A novel, catalyst-free thionation protocol has been developed starting from the readily available quinoxaline-2,3-dione. nih.gov The process involves a three-step, one-pot synthesis:

Chlorination: Quinoxaline-2,3-dione is first treated with a chlorinating agent like thionyl chloride to produce 2,3-dichloroquinoxaline.

Nucleophilic Substitution: The 2,3-dichloroquinoxaline is reacted with an amine or alcohol, leading to the chemoselective formation of 2-substituted-3-chloroquinoxalines.

Table 2: Synthesis of 3-Alkylaminoquinoxaline-2(1H)-thiones Data sourced from nih.gov

| Starting Material | Reagents | Product | Overall Yield (%) |

|---|

An alternative approach to sulfur-containing quinoxalines starts with 2-chloroquinoxaline-3-carbonitrile. Reaction of this precursor with nucleophiles like thiourea (B124793) can introduce a sulfur atom. tandfonline.com This can lead to the formation of compounds like 3-carbonitril-2(1H)-quinoxalinthione, which is a versatile intermediate for synthesizing fused heterocyclic systems such as thieno[2,3-b]quinoxalines through reactions with α-halo ketones or other bifunctional electrophiles. tandfonline.comtandfonline.com

These thiation methodologies provide essential precursors for building more complex, fused-ring systems based on the quinoxaline core, expanding the chemical space for drug discovery and materials science.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Quinoxalin 2 Yl Acrylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Quinoxalin-2-yl-acrylic acid, both proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of this compound is expected to reveal a series of distinct signals corresponding to the protons in different chemical environments. The quinoxaline (B1680401) ring system gives rise to a set of aromatic protons, while the acrylic acid side chain contributes signals for the vinylic and carboxylic acid protons.

The aromatic region of the ¹H NMR spectrum would feature signals for the four protons on the benzene (B151609) ring portion of the quinoxaline moiety. Their specific chemical shifts and coupling patterns are influenced by their positions relative to the nitrogen atoms and the acrylic acid substituent. Typically, these aromatic protons would appear in the downfield region, generally between δ 7.5 and 8.5 ppm.

The vinylic protons of the acrylic acid chain are anticipated to appear as doublets due to coupling with each other. The proton attached to the carbon adjacent to the quinoxaline ring (α-proton) and the proton on the terminal carbon (β-proton) would likely exhibit trans-coupling, characterized by a large coupling constant (J), typically in the range of 12-18 Hz. The chemical shifts for these protons are expected to be in the range of δ 6.0-8.0 ppm. The carboxylic acid proton, being highly deshielded, is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, and its position can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Quinoxaline-H (aromatic) | 7.5 - 8.5 | m | - |

| Vinylic-H (α to COOH) | 6.5 - 7.5 | d | 12 - 18 |

| Vinylic-H (β to COOH) | 7.5 - 8.5 | d | 12 - 18 |

| Carboxylic Acid-H | > 10.0 | br s | - |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The spectrum would be characterized by signals in both the aromatic and aliphatic/vinylic regions, as well as a signal for the carbonyl carbon of the carboxylic acid.

The carbon atoms of the quinoxaline ring are expected to resonate in the aromatic region, typically between δ 120 and 155 ppm. The exact chemical shifts would be influenced by the nitrogen atoms and the acrylic acid substituent. The vinylic carbons of the acrylic acid moiety would also appear in this downfield region, generally between δ 120 and 145 ppm. The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear at a significantly lower field, typically in the range of δ 165-175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quinoxaline-C (aromatic) | 120 - 155 |

| Vinylic-C | 120 - 145 |

| Carboxylic Acid-C=O | 165 - 175 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.193 g/mol , various mass spectrometry techniques can be employed for its characterization. scbt.comcalpaclab.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 201.19. In negative ion mode, deprotonation of the carboxylic acid would lead to the [M-H]⁻ ion at an m/z of approximately 199.18. The high-resolution mass measurement of these ions can be used to confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For the [M+H]⁺ ion of this compound, collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways.

A primary fragmentation route is expected to be the loss of a molecule of water (H₂O, 18 Da) from the carboxylic acid group, resulting in a fragment ion at m/z 183. This could be followed by the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 155. Another plausible fragmentation is the cleavage of the acrylic acid side chain, potentially leading to the formation of a stable quinoxalinyl cation. The precise fragmentation pattern would provide a structural fingerprint of the molecule.

Table 3: Predicted ESI-MS and MS/MS Fragmentation for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 201.19 |

| [M-H]⁻ | 199.18 |

| [M+H - H₂O]⁺ | 183.18 |

| [M+H - H₂O - CO]⁺ | 155.18 |

| Note: These are predicted values and the observed fragmentation pattern may vary based on experimental conditions. |

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often coupled with a time-of-flight (TOF) mass analyzer, that is particularly useful for the analysis of a wide range of molecules. While often used for larger biomolecules, MALDI can also be effective for smaller organic compounds. In a MALDI-TOF analysis of this compound, the compound would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). Upon irradiation with a laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte. Similar to ESI, MALDI would be expected to produce the protonated molecule [M+H]⁺, allowing for the determination of its molecular weight. The high mass accuracy of TOF analyzers can further confirm the elemental composition.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are central to the analysis of this compound, enabling the separation of the target compound from starting materials, byproducts, and other impurities. The choice of technique depends on the specific requirements of the analysis, from rapid, qualitative monitoring to precise, quantitative purity determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of quinoxaline derivatives. Methods have been developed for the simultaneous quantification of related compounds, such as quinoxaline-2-carboxylic acid (QCA) and methyl-3-quinoxaline-2-carboxylic acid (MQCA), in various matrices. A typical HPLC method employs a C18 stationary phase with gradient elution, allowing for the effective separation of analytes. For instance, a Zorbax SB-C18 column (150 × 4.6 mm, 5 µm) can be utilized with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile. UV detection is commonly used for quantification, with the wavelength set to maximize the absorbance of the quinoxaline chromophore, for example, at 348 nm. Method validation according to regulatory guidelines ensures the reliability of the results, with parameters such as linearity, accuracy, precision, decision limits (CCα), and detection capabilities (CCβ) being rigorously assessed. Successful methods demonstrate good linearity over a defined concentration range and achieve recoveries typically between 70% and 110%.

Interactive Data Table: Illustrative HPLC Method Parameters for Quinoxaline Carboxylic Acids

| Parameter | Value | Reference |

| Column | Zorbax SB-C18 (150 × 4.6 mm, 5 µm) | |

| Mobile Phase | 0.1 mol/L Trichloroacetic acid (pH 1.7) and Acetonitrile (gradient) | |

| Flow Rate | 1 mL/min | |

| Temperature | 25 °C | |

| Detection | UV at 348 nm | |

| Linearity Range | 0.5–125 µmol/L | |

| Limit of Quantification (LOQ) | 0.5 µmol/L |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for the analysis of quinoxaline derivatives. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. A UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been established for the determination of 3-methyl-quinoxaline-2-carboxylic acid (MQCA) in complex samples. This method involves sample extraction, clean-up using solid-phase extraction (e.g., Bond Elut C18), and subsequent analysis by UPLC-MS/MS. The identification is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode, providing high selectivity and sensitivity. Quantification is typically achieved using an external standard method. Such UPLC methods exhibit excellent linearity, with correlation coefficients (r²) often exceeding 0.990. The enhanced sensitivity of UPLC-MS/MS allows for very low limits of detection (LODs) and quantification (LOQs), often in the µg/kg range.

Interactive Data Table: Performance Characteristics of a UPLC-MS/MS Method for MQCA

| Parameter | Value | Reference |

| Linearity Range | 2-500 µg/L | |

| Correlation Coefficient (r²) | > 0.990 | |

| Limits of Detection (LODs) | 0.90 - 1.80 µg/kg | |

| Limits of Quantification (LOQs) | 3.00 - 6.00 µg/kg | |

| Recoveries | 73.6% - 89.0% | |

| Intra-day RSD (n=5) | < 15% | |

| Inter-day RSD (n=3) | < 20% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions, including the synthesis of this compound. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of reactants and the appearance of the product can be qualitatively observed over time. A suitable mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate, is chosen to achieve good separation of the components. Visualization of the spots is typically achieved under UV light, as quinoxaline derivatives are often UV-active. For compounds that are not UV-active, developing agents like iodine crystals can be used. TLC is an invaluable tool for determining the endpoint of a reaction, indicating when the starting material has been completely consumed. This technique is particularly useful in research and development settings for optimizing reaction conditions.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For quinoxaline derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and crystal packing. The analysis of a substituted quinoxaline compound, for example, revealed a monoclinic crystal system with the space group P21/c. Such studies confirm the molecular structure, including the planarity of the quinoxaline ring system and the orientation of substituents. Powder X-ray diffraction (XRPD) is also employed for the characterization of polycrystalline materials, providing information about the crystal system, unit cell parameters, and phase purity. For instance, a derivative of quinoline (B57606) was found to crystallize in a monoclinic system with the space group P21/n.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for identifying the functional groups present in a molecule. The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of different chemical bonds. In the context of this compound, FTIR spectroscopy is used to confirm the presence of key functional groups. The acrylic acid moiety will exhibit a characteristic strong absorption peak for the carbonyl group (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹. Additionally, the broad absorption band corresponding to the hydroxyl (-OH) group of the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. The vibrations of the quinoxaline ring system will also give rise to a series of characteristic peaks in the fingerprint region of the spectrum. This technique is valuable for confirming the successful synthesis of the target compound and for identifying any impurities that may be present.

Computational Chemistry and Theoretical Investigations of 3 Quinoxalin 2 Yl Acrylic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of quinoxaline (B1680401) derivatives. researchgate.net Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 3-Quinoxalin-2-yl-acrylic acid molecule. The process involves optimizing the geometric parameters, including bond lengths and bond angles, to find the minimum energy conformation. researchgate.net For the core quinoxaline ring system, theoretical calculations show a high degree of planarity, which facilitates π-electron delocalization across the fused rings. nih.gov The acrylic acid side chain introduces additional conformational flexibility.

Analysis of related quinoxaline structures reveals that the bond lengths and angles obtained from DFT calculations are generally in good agreement with experimental data from X-ray crystallography. researchgate.net The phenyl-quinoxaline moiety is typically not perfectly planar. nih.gov For instance, in 1-nonyl-3-phenylquinoxalin-2-one, the phenyl ring is inclined to the quinoxaline ring system at a dihedral angle of 20.40 (9)°. nih.gov

Table 1: Selected Optimized Geometric Parameters for the Quinoxaline Core Note: This data is representative of the core quinoxaline structure as determined by DFT calculations on related molecules.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-C (aromatic) | 1.402 |

| Bond Length | C-N | 1.341 |

| Bond Length | C-H | 1.087 |

Data sourced from representative DFT studies on quinoxaline structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoxaline derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient pyrazine (B50134) ring and acceptor groups. researchgate.netnih.gov This distribution facilitates intramolecular charge transfer upon photoexcitation. researchgate.net DFT calculations on related quinoxaline compounds have reported HOMO-LUMO energy gaps in the range of 3 to 4 eV. For example, the calculated HOMO-LUMO energy gap for 1-nonyl-3-phenylquinoxalin-2-one is 3.8904 eV. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative based on DFT calculations for related quinoxaline derivatives.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoxaline Derivative A | -5.06 | -3.27 | 1.79 |

| Quinoxaline Derivative B | -4.66 | -2.38 | 2.28 |

| 1-nonyl-3-phenylquinoxalin-2-one | - | - | 3.8904 |

Data adapted from DFT studies on various quinoxaline-based systems. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular interactions, such as charge transfer and delocalization of electron density within the molecule. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E2). A higher E2 value indicates a stronger interaction.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery for identifying potential therapeutic agents. nih.gov

Molecular docking studies on various quinoxaline derivatives have shown that this scaffold can effectively bind to the active sites of numerous proteins through a combination of interactions. researchgate.net The planar aromatic system of the quinoxaline ring is crucial for establishing π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within the binding pocket. nih.gov

The nitrogen atoms in the pyrazine ring, along with the carboxylate group of the acrylic acid side chain, can act as hydrogen bond acceptors or donors, forming key hydrogen bonds with polar residues in the protein. nih.gov Hydrophobic interactions between the quinoxaline core and nonpolar amino acid residues also contribute significantly to the binding affinity. For example, docking studies of quinoxaline derivatives against the EGFR receptor have shown strong binding, with interactions involving key amino acid residues. nih.gov

Human Thymidylate Synthase (hTS) is a well-validated target in cancer chemotherapy. plos.org This enzyme is crucial for the synthesis of 2'-deoxythymidine 5'-monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Molecular docking studies have explored the potential of quinoxaline derivatives to inhibit hTS.

Research on related compounds, such as N-alkyl-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides, has investigated their binding affinity to an allosteric site on hTS. acs.org These studies aim to identify compounds that can stabilize an inactive conformation of the enzyme. plos.orgnih.gov The binding affinity is quantified by the binding energy, with more negative values indicating a stronger interaction. Docking studies of novel quinoxaline derivatives have reported binding energies ranging from -9.57 to -12.03 kcal/mol against various protein targets, indicating potent binding capabilities. nih.gov The interactions within the hTS binding site often involve key residues that are critical for either catalytic activity or maintaining the enzyme's active conformational state. acs.org

Table 3: Representative Binding Affinities of Quinoxaline Derivatives Note: This table shows binding energies of various quinoxaline derivatives against different protein targets to illustrate the potential binding strength of the scaffold.

| Derivative Class | Target Protein | Binding Energy (kcal/mol) |

| 1,2,3-Triazole Quinoxaline Hybrids | EGFR | -9.57 to -12.03 |

| N-Alkyl-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides | Human Thymidylate Synthase (hTS) | Not specified |

| 2-Piperazinyl Quinoxaline Derivatives | c-Kit Tyrosine Kinase | High Scores |

Data sourced from molecular docking studies on different classes of quinoxaline compounds. researchgate.netnih.govacs.org

Mechanistic Insights into Enzyme Inhibition

Computational studies, particularly molecular docking, provide crucial mechanistic insights into how this compound and its derivatives may inhibit various enzymes. These in silico methods simulate the interaction between the ligand (the quinoxaline derivative) and the protein target at the molecular level, identifying the binding pocket and the key intermolecular interactions responsible for the inhibitory activity.

The quinoxaline scaffold is recognized for its ability to interact with a diverse range of biological targets. nih.gov Docking studies on various quinoxaline derivatives have revealed common interaction patterns within enzyme active sites. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in the context of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonism, the quinoxaline backbone has been shown to interact with key residues such as Glu-13, Tyr-16, and Tyr-61. researchgate.net Similarly, in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), molecular dynamics simulations have identified vital amino acid residues like Leu838, Phe916, and Leu976 involved in ligand-receptor interactions. nih.gov

The acrylic acid moiety of the title compound introduces additional potential for specific interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Serine) in an enzyme's active site. Furthermore, its ability to chelate metal ions could be a mechanism for inhibiting metalloenzymes. Studies on other acrylic acid derivatives have shown their potential as inhibitors of enzymes like urease and α-glucosidase, with binding energies indicating strong interactions within the active site. nih.gov For example, computational docking of acrylic acid derivatives into the urease active site revealed binding scores significantly better than the standard inhibitor, thiourea (B124793). nih.gov

The combination of the planar, aromatic quinoxaline ring and the functional acrylic acid side chain allows for a multi-point binding profile. The quinoxaline ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan, while the acrylic acid group anchors the molecule through hydrogen bonding, leading to a stable ligand-enzyme complex and potent inhibition.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. Computational modeling, particularly through quantitative structure-activity relationship (QSAR) analysis, is a powerful tool for elucidating these relationships for quinoxaline derivatives. nih.govmdpi.com QSAR models mathematically correlate the chemical structure of compounds with their biological activity, allowing for the prediction of potency for novel derivatives and providing insights into the structural features crucial for activity. nih.govnih.gov

For the this compound system, SAR studies focus on how modifications to different parts of the molecule—the quinoxaline ring, the acrylic acid side chain, and any substituents—affect its interaction with a biological target.

Quinoxaline Ring Substituents : The nature and position of substituents on the benzene (B151609) portion of the quinoxaline ring significantly influence activity. Computational analyses have shown that the introduction of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) can modulate the electronic properties of the entire molecule, affecting its binding affinity. mdpi.commdpi.com For example, in some anticancer quinoxalines, replacing an electron-releasing OCH3 group with an electron-withdrawing Cl group was found to decrease activity. mdpi.com

Acrylic Acid Side Chain Modifications : The acrylic acid linker is also a key determinant of activity. Changes in its length, rigidity, or the introduction of different functional groups can alter the molecule's ability to fit into the binding pocket of an enzyme. The presence of hydrogen bond donors and acceptors in the side chain is often critical for promoting activity. mdpi.com

Linker between the Rings : The linker connecting the quinoxaline nucleus to other moieties (in this case, the acrylic acid group) is crucial. SAR studies have shown that amide, urea, thiourea, or sulfonamide linkers can significantly impact the anticancer properties of quinoxaline-based compounds. nih.gov For certain derivatives, an NH-CO linker at the second position of the quinoxaline nucleus increased activity, while aliphatic linkers led to a decrease. mdpi.com

Computational SAR studies often generate contour maps from 3D-QSAR models (like CoMFA and CoMSIA) that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. nih.gov This provides a rational basis for designing new, more potent derivatives.

Table 1: Summary of Structure-Activity Relationships for Quinoxaline Derivatives from Computational Studies

| Structural Modification | Observed Effect on Activity | Target/Activity | Reference |

|---|---|---|---|

| Replacement of OCH₃ (electron-releasing) with Cl (electron-withdrawing) on the quinoxaline ring | Decreases activity | Anticancer | mdpi.com |

| Presence of a hydrogen-bond acceptor or donor on the side chain | Promotes activity | Anticancer (STAT3 inhibition) | mdpi.com |

| Introduction of a 2-phenyl group on the quinoxaline ring | Diminished acetylcholinesterase inhibitory activity | Acetylcholinesterase Inhibition | mdpi.com |

| Substitution with 2,3-dimethyl on the quinoxaline ring | Higher acetylcholinesterase inhibitory potency | Acetylcholinesterase Inhibition | mdpi.com |

| Benzyl linker at the 3-position of the quinoxaline system | Increases activity | Anticancer (MCF-7, A549, HCT-116) | mdpi.com |

| Sulfonyl linker at the 3-position of the quinoxaline system | Decreases activity | Anticancer (MCF-7, A549, HCT-116) | mdpi.com |

Prediction of Spectroscopic and Photophysical Properties

Computational chemistry offers powerful tools for predicting the spectroscopic and photophysical properties of molecules like this compound. Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to simulate various spectra and understand the electronic structure and transitions that govern these properties. scispace.comwu.ac.th

Theoretical calculations can predict a range of spectroscopic data:

UV-Visible Absorption Spectra : TD-DFT calculations can accurately predict the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. asianpubs.org These calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band. scispace.com For quinoxaline derivatives, these transitions often involve n→π* and π→π* electronic promotions within the aromatic system. scispace.com

Vibrational Spectra (IR and Raman) : DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. scispace.com By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O and N-H groups, providing a detailed understanding of the molecule's vibrational characteristics. scispace.com

NMR Spectra : The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). asianpubs.org These theoretical predictions are valuable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental data.

The photophysical properties are dictated by the behavior of the molecule in its excited state. Computational analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. scispace.com The energy gap between the HOMO and LUMO provides an estimate of the molecule's electronic excitation energy and influences its color and photochemical reactivity. wu.ac.th For many quinoxaline derivatives, intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part upon photoexcitation is a key process that defines their photophysical behavior. scispace.com

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While the direct and highly accurate ab initio prediction of ΦF is computationally demanding and complex, theoretical methods can provide significant insights into the factors that influence it.

Computational models can predict the energies of the ground state (S₀) and the first excited singlet state (S₁), as well as the transition dipole moment between them, which governs the rate of radiative decay (fluorescence). They can also explore non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, which compete with fluorescence and reduce the quantum yield.

For quinoline (B57606) and quinoxaline systems, factors like solvent polarity, pH, and specific structural modifications can dramatically affect fluorescence. researchgate.netresearchgate.net Protonation of the nitrogen atoms in the quinoxaline ring, for instance, can lead to a significant enhancement of the fluorescence quantum yield. researchgate.net Some quinoxaline derivatives have been reported to exhibit strong blue light emission with high quantum yields. researchgate.net Computational studies can model these effects by calculating the properties of the molecule in different protonation states or solvent environments, helping to rationalize experimental observations and guide the design of new fluorescent materials.

In Silico Pharmacokinetic and Toxicological Predictions (ADMET)

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological profile must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an indispensable tool in the early stages of drug discovery, allowing for the screening of virtual compounds and the identification of potential liabilities, thereby reducing the time and cost associated with experimental testing. nih.govhealthinformaticsjournal.com Various computational models and software are used to predict these properties for compounds like this compound and its derivatives. researchgate.net

Key ADMET parameters that can be predicted computationally include:

Absorption : This includes predictions for human intestinal absorption (HIA) and cell permeability, often modeled using Caco-2 cell permeability. These models help determine the potential for oral bioavailability. nih.gov

Distribution : Predictions in this category often focus on plasma protein binding and the ability of a compound to cross the blood-brain barrier (BBB). Low BBB penetration is often desirable for peripherally acting drugs to avoid central nervous system side effects. nih.gov

Metabolism : Computational tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and whether a compound is likely to be an inhibitor or inducer of specific CYP isoforms (e.g., CYP2D6, CYP3A4).

Excretion : Parameters related to how the compound is cleared from the body, such as total clearance, can be estimated. udhtu.edu.ua

Toxicity : A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). nih.govudhtu.edu.ua

These predictions are typically based on QSAR models or machine learning algorithms trained on large datasets of experimental data. The results help researchers prioritize which synthesized compounds should be advanced to more rigorous in vitro and in vivo testing. nih.gov

Table 2: Representative In Silico ADMET Predictions for Quinoxaline Derivatives

| ADMET Parameter | Predicted Property/Value | Significance | Reference |

|---|---|---|---|

| Caco-2 Permeability | High | Good potential for intestinal absorption | nih.gov |

| Human Intestinal Absorption (%HIA) | > 99% | Excellent potential for oral absorption | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced risk of central nervous system side effects | nih.gov |

| Hepatotoxicity | Predicted to be non-hepatotoxic | Lower risk of liver damage | nih.gov |

| P-glycoprotein (P-gp) Substrate | Predicted to not be a substrate | Lower susceptibility to efflux pumps, which can cause drug resistance | nih.gov |

| Mutagenicity (Ames Test) | Predicted to be non-mutagenic | Lower risk of genetic damage | nih.gov |

| Drug-Likeness | Compliant with Lipinski's Rule of Five | Indicates favorable physicochemical properties for an oral drug | udhtu.edu.ua |

Biological Activities and Pharmacological Potential of 3 Quinoxalin 2 Yl Acrylic Acid Derivatives

Anticancer and Antiproliferative Activities

The quinoxaline (B1680401) nucleus is a recognized pharmacophore in the design of anticancer agents, and derivatives of 3-Quinoxalin-2-yl-acrylic acid have been extensively investigated for their ability to inhibit cancer cell growth and proliferation. nih.govnih.gov These compounds exert their effects through various mechanisms, targeting key pathways involved in cancer progression.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2)

A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potential therapeutic value.

One study reported the synthesis of a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides. nih.gov The antiproliferative activity of these compounds was evaluated against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. Several derivatives exhibited significant cytotoxicity, with IC50 values in the low microgram per milliliter range. nih.gov For instance, some of the most active compounds displayed IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, which were comparable to the reference drug doxorubicin. nih.gov

Another study focused on new 2-oxo-3-phenylquinoxaline derivatives and evaluated their anticancer activity on HCT-116 cells. rsc.org Two compounds, 2a and 7j, showed notable reductions in cell viability, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. rsc.org

Furthermore, a series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were tested against four cancer cell lines: prostate cancer (PC-3), cervical cancer (HeLa), colorectal cancer (HCT-116), and breast cancer (MCF-7). mdpi.com One compound, 6k, demonstrated the highest activity, with IC50 values of 9.46 ± 0.7 µM against HCT-116 and 6.93 ± 0.4 µM against MCF-7, showing activity comparable to doxorubicin. mdpi.com

The cytotoxic potential of various quinoxaline derivatives has been consistently observed across different studies and cell lines, including liver hepatocellular carcinoma (HepG2). nih.govacs.org For example, certain quinoxaline-based compounds have shown noteworthy anti-proliferative effects against HCT-116, HepG2, and MCF-7 cell lines with IC50 values in the low micromolar range. researchgate.net

In Vitro Cytotoxicity of this compound Derivatives

| Compound Series | Cell Line | Reported IC50 Values | Reference |

|---|---|---|---|

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 - 7.52 µg/mL | nih.gov |

| N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides | MCF-7 | 2.3 - 6.62 µg/mL | nih.gov |

| 2-oxo-3-phenylquinoxalines (Compound 7j) | HCT-116 | 26.75 ± 3.50 µg/mL | rsc.org |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Compound 6k) | HCT-116 | 9.46 ± 0.7 µM | mdpi.com |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Compound 6k) | MCF-7 | 6.93 ± 0.4 µM | mdpi.com |

| Quinoxaline-2-carboxamides (Compound 11) | HCT-116 | 1.32 ± 2.61 µM | researchgate.net |

| Quinoxaline-2-carboxamides (Compound 11) | HepG2 | 1.41 ± 1.23 µM | researchgate.net |

| Quinoxaline-2-carboxamides (Compound 11) | MCF-7 | 1.18 ± 1.91 µM | researchgate.net |

Identification of Potent Inhibitors and Lead Compounds

Through systematic screening and structure-activity relationship (SAR) studies, researchers have identified several this compound derivatives as potent inhibitors of cancer cell growth, positioning them as promising lead compounds for further development.

In the study of 2-oxo-3-phenylquinoxalines, compound 7j was identified as a potent binder through molecular docking studies and demonstrated significant cytotoxic effects on colorectal cancer cells. rsc.org This compound, with an IC50 value of 26.75 ± 3.50 μg/mL against HCT-116 cells, represents a promising lead for the development of new anticancer agents. rsc.org

Another investigation into a series of quillaic acid derivatives highlighted a compound, designated as E, which exhibited the highest anti-proliferative activity against HCT-116 cells with an IC50 of 2.46 μM. frontiersin.org This identifies it as a potent lead for further optimization.

Similarly, within a series of quinoxaline derivatives synthesized and evaluated for their anti-cancer activity against HCT-116, HepG2, and MCF-7 cell lines, compound VIIIc emerged as a potential lead compound. nih.gov It displayed potent activity, particularly against the HCT-116 cell line, and was selected for further mechanistic studies.

Mechanistic Investigations of Anticancer Action (e.g., Apoptosis, Cell Cycle Arrest)

Understanding the mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has shown that this compound derivatives can induce cancer cell death through apoptosis and can also cause cell cycle arrest.

A study on a potent quillaic acid derivative, compound E, revealed that it induced apoptosis in HCT-116 cells and also caused cell cycle arrest at the G1 phase. frontiersin.org The induction of apoptosis was confirmed by observing an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. frontiersin.org

In another study, image analysis of HCT-116 cells treated with a 2-oxo-3-phenylquinoxaline derivative (compound 7j) showed morphological changes characteristic of apoptosis, such as nuclear disintegration and chromatin fragmentation. rsc.org This provides direct evidence of apoptosis induction as a mechanism of its cytotoxic effect.

Furthermore, some quinoxaline derivatives have been shown to induce a significant disruption in the cell cycle profile. For example, compound VIIIc was found to cause cell cycle arrest at the G2/M phase boundary in HCT-116 cells, thereby inhibiting cell division and proliferation. nih.gov

Molecular Target Identification and Validation (e.g., Kinase Inhibition: EGFR, PI3Kα, ATP Inhibitors)

The anticancer activity of quinoxaline derivatives is often attributed to their ability to inhibit specific molecular targets that are critical for cancer cell survival and proliferation. Kinases, in particular, have been identified as key targets for these compounds.

Quinoxalines are recognized as a valuable scaffold for the development of selective adenosine triphosphate (ATP) competitive inhibitors for numerous kinases. ekb.eg This includes important targets in oncology such as the Epidermal Growth Factor Receptor (EGFR). ekb.egcmu.ac.th The binding of these inhibitors to the ATP-binding site of the kinase domain blocks the downstream signaling pathways that promote cell proliferation. ekb.egijpsr.com

Several studies have focused on the development of quinoxalinone derivatives as EGFR kinase inhibitors. cmu.ac.thnih.gov For instance, certain N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives have been shown to be biochemically active in the nanomolar range against both wild-type EGFR and a mutant form (EGFR_L858R). nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the EGFR active site, revealing the importance of both reversible and covalent interactions for their inhibitory activity. nih.gov

While direct inhibition of PI3Kα by a "this compound" derivative is not explicitly detailed in the provided context, the broader class of quinoxaline compounds has been investigated for inhibition of various kinases involved in cancer signaling. ekb.eg The general mechanism often involves competition with ATP at the kinase's active site, a common feature for many kinase inhibitors. ekb.eg

Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have also been explored for their antimicrobial activities. The quinoxaline scaffold is present in several biologically active compounds, including some with antibacterial properties. nih.gov

Antibacterial Efficacy

The antibacterial potential of quinoxaline derivatives has been demonstrated against various bacterial strains. The structural modifications of the quinoxaline ring system can lead to compounds with significant antibacterial efficacy.

Research into the synthesis of new quinoxaline derivatives has shown that these compounds can exhibit a broad spectrum of biological activities, including antibacterial effects. nih.govresearchgate.net For example, a series of symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized and evaluated for their antimicrobial activity. nih.gov Several of the symmetrically disubstituted compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov

Another study involved the synthesis of novel quinoxaline derivatives and their screening for antibacterial activity against Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net The results indicated that some of the newly synthesized compounds possessed antibacterial properties.

The development of quinoxaline derivatives as antimicrobial agents is an active area of research, with studies focusing on creating compounds with optimized efficacy against a range of pathogenic bacteria. nih.govrsc.org

Antifungal Efficacy

Quinoxaline derivatives have demonstrated notable efficacy against a spectrum of fungal pathogens, including those affecting plants and humans. Research has identified several derivatives with potent antifungal properties. For instance, a series of novel quinoxaline derivatives were synthesized and evaluated for their activity against plant pathogenic fungi. Among them, compounds 5j and 5t exhibited superior activity against Rhizoctonia solani (anti-RS), with EC50 values of 8.54 µg/mL and 12.01 µg/mL, respectively. nih.govrsc.org These values indicate a higher potency than the commercial fungicide azoxystrobin, which has an EC50 of 26.17 µg/mL. nih.gov

Further studies into quinoxaline-2-oxyacetate hydrazide derivatives revealed significant inhibitory activity against several plant fungi. mdpi.com For example, compound 6 was effective against Botrytis cinerea with an EC50 value of 3.31 µg/mL, while compound 15 showed high activity against Gibberella zeae with an EC50 of 0.87 µg/mL. mdpi.com Additionally, numerous compounds in this series displayed excellent activity against R. solani, with 29 derivatives having EC50 values below 1 µg/mL. mdpi.com

In the context of human pathogens, certain quinoxalinone derivatives were tested against Aspergillus ochraceus Wilhelm and Penicillium chrysogenum Thom, showing varied levels of activity. mdpi.com

| Compound | Fungal Species | Activity (EC50) | Reference |

|---|---|---|---|

| 5j | Rhizoctonia solani | 8.54 µg/mL | nih.govrsc.org |

| 5t | Rhizoctonia solani | 12.01 µg/mL | nih.govrsc.org |

| Compound 6 | Botrytis cinerea | 3.31 µg/mL | mdpi.com |

| Compound 15 | Gibberella zeae | 0.87 µg/mL | mdpi.com |

| Compound 20 | Altemaria solani | 4.42 µg/mL | mdpi.com |

Antiviral Efficacy (e.g., Hepatitis C Virus)

The quinoxaline scaffold is a key component in several antiviral agents, with significant research focused on its efficacy against the Hepatitis C Virus (HCV). nih.gov HCV is a major cause of chronic liver disease, and the development of effective antiviral drugs is a global health priority. nih.gov Several quinoxaline derivatives have been identified as potential anti-HCV agents. nih.gov

For example, screening of a privileged structure library identified N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide (compound 1) as a potent in vitro inhibitor of HCV. researchgate.net In another study, two novel quinoxaline derivatives, compounds 1a and 20 , were evaluated for their antiviral activity and showed high potency against human cytomegalovirus (HCMV), with IC50 values below 0.05 µM, which is significantly lower than the reference drug ganciclovir (IC50 = 0.59 µM). nih.gov

Marketed drugs such as glecaprevir and voxilaprevir incorporate the quinoxaline moiety and are used in the treatment of various diseases, highlighting the therapeutic importance of this chemical class. nih.gov

Anti-inflammatory and Antioxidant Activities

Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and shown to possess significant anti-inflammatory and antioxidant properties. unav.edunih.govresearchgate.net These compounds have demonstrated notable scavenging activities and promising in vitro inhibition of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. unav.edunih.govresearchgate.net

Two of the most effective LOX inhibitors, compounds 7b and 8f , were further assessed for their in vivo anti-inflammatory effects. unav.edunih.govresearchgate.net Compound 7b, in particular, displayed a substantial in vivo anti-inflammatory effect of 41% in the carrageenin-induced edema model, which is comparable to the 47% inhibition shown by the standard drug indomethacin. unav.edunih.govresearchgate.net

The acrylic acid moiety, present in the parent compound this compound, is also known to contribute to anti-inflammatory and antioxidant effects. nih.gov A series of acrylic acid derivatives demonstrated good radical scavenging properties and moderate inhibition of LOX and cyclooxygenase-1 (COX-1). nih.gov

| Compound | Activity Type | Finding | Reference |

|---|---|---|---|

| Compound 7b | In vivo Anti-inflammatory | 41% inhibition (Carrageenin-induced edema) | unav.edunih.govresearchgate.net |

| Indomethacin (Reference) | In vivo Anti-inflammatory | 47% inhibition (Carrageenin-induced edema) | unav.edunih.govresearchgate.net |

| Compound 7b | In vitro Enzyme Inhibition | Promising LOX inhibitor | unav.edunih.govresearchgate.net |

| Compound 8f | In vitro Enzyme Inhibition | Promising LOX inhibitor | unav.edunih.govresearchgate.net |

Antiparasitic Activities (e.g., Antileishmanial, Antitrypanosomal)

Quinoxaline derivatives have emerged as a class of compounds with significant potential in combating parasitic diseases such as leishmaniasis and trypanosomiasis. researchgate.net A study focusing on ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives, which are structurally related to this compound, tested their in vitro activity against Leishmania amazonensis amastigotes. researchgate.net

The research highlighted that the presence of methoxy groups at the R3', R4', and R5' positions was crucial for activity. The most potent compound identified was (2E)-3-(3,4,5-trimethoxy-phenyl)-1-(3,6,7-trimethyl-1,4-dioxy-quinoxalin-2-yl)-propenone . researchgate.net This derivative was found to be nearly six times more active against the parasite than it was toxic to host macrophages, indicating a favorable selectivity index. researchgate.net

| Compound | Parasite | Key Finding | Reference |

|---|---|---|---|

| (2E)-3-(3,4,5-trimethoxy-phenyl)-1-(3,6,7-trimethyl-1,4-dioxy-quinoxalin-2-yl)-propenone | Leishmania amazonensis | Most active in the series; ~6x more active than toxic. | researchgate.net |

Central Nervous System (CNS) Related Activities

Derivatives of quinoxaline have been investigated for their potential to treat various neurological disorders due to their ability to interact with receptors in the central nervous system. researchgate.net Glutamate receptors, such as the AMPA receptor, are implicated in a range of neurological conditions, and their antagonism is a viable therapeutic strategy. researchgate.net

Docking studies have shown that quinoxaline derivatives can bind to the AMPA receptor. researchgate.net Research into certain derivatives as anticonvulsant agents found that compounds 14b, 14a, and 13b exhibited the highest binding affinities for the AMPA-receptor and demonstrated significant anticonvulsant activity in mice, with relative potencies of 1.89, 1.83, and 1.51 compared to diazepam, respectively. researchgate.net These findings suggest that quinoxaline derivatives could be promising candidates for developing new treatments for CNS disorders like epilepsy. researchgate.net

| Compound | Target | Relative Potency (vs. Diazepam) | Reference |

|---|---|---|---|

| 14b | AMPA Receptor | 1.89 | researchgate.net |

| 14a | AMPA Receptor | 1.83 | researchgate.net |

| 13b | AMPA Receptor | 1.51 | researchgate.net |

Enzyme Inhibitory Profiles (beyond anticancer targets)

α-Glucosidase and α-Amylase Inhibition